molecular formula C15H17NO2 B12889092 (5-Isopropyl-2-styryloxazol-4-yl)methanol

(5-Isopropyl-2-styryloxazol-4-yl)methanol

Cat. No.: B12889092
M. Wt: 243.30 g/mol
InChI Key: HNIQEGLTRRFWKZ-CMDGGOBGSA-N
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Description

(5-Isopropyl-2-styryloxazol-4-yl)methanol is an organic compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring This particular compound is characterized by the presence of an isopropyl group, a styryl group, and a methanol group attached to the oxazole ring

Preparation Methods

The synthesis of (5-Isopropyl-2-styryloxazol-4-yl)methanol can be achieved through several synthetic routes. One common method involves the reaction of 2-styryl-4-isopropyl-1,3-oxazole with formaldehyde in the presence of a base such as sodium hydroxide. The reaction typically takes place under reflux conditions, and the product is isolated through crystallization or chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

(5-Isopropyl-2-styryloxazol-4-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the styryl group, to form the corresponding saturated derivative.

    Substitution: The oxazole ring can participate in electrophilic substitution reactions, where electrophiles such as halogens or nitro groups can be introduced.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(5-Isopropyl-2-styryloxazol-4-yl)methanol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound can be used as a probe to study biological processes, particularly those involving oxazole-containing molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its ability to interact with biological targets makes it a candidate for drug development.

    Industry: The compound’s stability and reactivity make it useful in various industrial applications, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (5-Isopropyl-2-styryloxazol-4-yl)methanol exerts its effects involves its interaction with molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The isopropyl and styryl groups may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

(5-Isopropyl-2-styryloxazol-4-yl)methanol can be compared with other similar compounds, such as:

    (5-Methyl-2-styryloxazol-4-yl)methanol: This compound has a methyl group instead of an isopropyl group, which may affect its reactivity and biological activity.

    (5-Isopropyl-2-phenyl-oxazol-4-yl)methanol: The presence of a phenyl group instead of a styryl group can influence the compound’s chemical properties and applications.

    (5-Isopropyl-2-styryloxazol-4-yl)ethanol: The substitution of the methanol group with an ethanol group can alter the compound’s solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.

Properties

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

[2-[(E)-2-phenylethenyl]-5-propan-2-yl-1,3-oxazol-4-yl]methanol

InChI

InChI=1S/C15H17NO2/c1-11(2)15-13(10-17)16-14(18-15)9-8-12-6-4-3-5-7-12/h3-9,11,17H,10H2,1-2H3/b9-8+

InChI Key

HNIQEGLTRRFWKZ-CMDGGOBGSA-N

Isomeric SMILES

CC(C)C1=C(N=C(O1)/C=C/C2=CC=CC=C2)CO

Canonical SMILES

CC(C)C1=C(N=C(O1)C=CC2=CC=CC=C2)CO

Origin of Product

United States

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